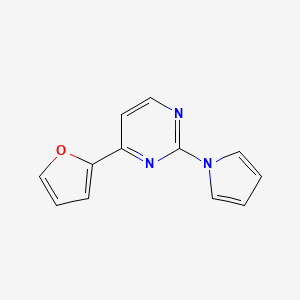

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, also known as FPPP, is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. FPPP is known to have a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrimidinium Ylides Synthesis and Reactivity : Research has elucidated the synthesis of new pyrrolo[1,2-c]-pyrimidine derivatives, including 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, through 1,3-dipolar cycloaddition reactions involving 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides and symmetrically substituted acetylenes. The structures of these new derivatives were confirmed using IR and 1H-NMR spectroscopy, showcasing the chemical versatility and reactivity of these compounds in creating structurally diverse derivatives (Iuhas et al., 2002).

DFT Modeling for Charge Transfer Materials : Density Functional Theory (DFT) has been employed to model compounds derived from 4,6-di(2-furyl)pyrimidine, identifying these as efficient materials for charge transfer. These studies provide insights into the optical and electronic properties of these derivatives, suggesting their potential as alternatives to commonly used hole and electron transfer materials (Siddiqui & Abdullah, 2018).

Applications in Organic Electronics

Greenish Metal-Lustrous Organic Crystals : A study detailed the formation of greenish metallic luster crystals from certain compounds involving the 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine structure. These compounds display distinct solid-state UV–vis–NIR absorption characteristics, which might be relevant in the development of novel organic electronic materials (Ogura et al., 2006).

Ir(III) Phosphors for OLEDs : Research has been conducted on heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates for use in organic light-emitting diodes (OLEDs). This research underlines the potential of these compounds in high-performance sky-blue- and white-emitting OLEDs, demonstrating the applicability of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine derivatives in advanced display technologies (Chang et al., 2013).

Propiedades

IUPAC Name |

4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRUXSMPKQHGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327672 |

Source

|

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

685109-18-6 |

Source

|

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)

![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)